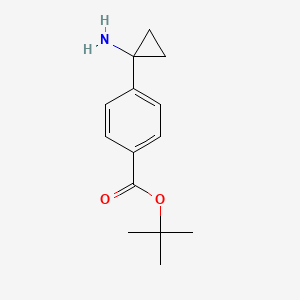
Tert-butyl 4-(1-aminocyclopropyl)benzoate
Cat. No. B8336469
M. Wt: 233.31 g/mol
InChI Key: IURXNVFBLXAYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08173699B2
Procedure details


50 mL of a 2M lithium isopropoxide solution in THF was placed under an argon atmosphere and 13.4 g of anhydrous lithium iodide was added thereto. After 15 minutes, 45 mL of a 1M methyltitanium isopropoxide solution in THF was added. Then the mixture was combined with 8.1 g of tert-butyl 4-cyanobenzoate and stirred for 10 minutes. Then within 60 minutes, 47.3 mL of a 15% diethylzinc solution in hexane was added thereto and the mixture was stirred for 12 hours at RT. After hydrolysis with 20 mL of water, it was stirred for a further 30 minutes, filtered off, and washed 3× with 100 mL of ether. After extraction of the organic phase with water, the mixture was evaporated down with silica gel and the substance was chromatographed with dichloromethane/methanol (98:2) at 20 mL/min on silica gel 70. Residue: 3 g oil.









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2](C)[O-].[Li+].[I-].[Li+].[C:8]([C:10]1[CH:22]=[CH:21][C:13]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[CH:12][CH:11]=1)#[N:9].C([Zn]CC)C>C1COCC1.CCCCCC.CC(C)[O-].C[Ti+3].CC(C)[O-].CC(C)[O-].O>[NH2:9][C:8]1([C:10]2[CH:22]=[CH:21][C:13]([C:14]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15])=[CH:12][CH:11]=2)[CH2:2][CH2:1]1 |f:0.1,2.3,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C(=O)OC(C)(C)C)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Zn]CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.C[Ti+3].CC([O-])C.CC([O-])C
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
Then within 60 minutes
|
|
Duration
|
60 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 12 hours at RT
|
|
Duration
|
12 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3× with 100 mL of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction of the organic phase with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated down with silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the substance was chromatographed with dichloromethane/methanol (98:2) at 20 mL/min on silica gel 70
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1(CC1)C1=CC=C(C(=O)OC(C)(C)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
